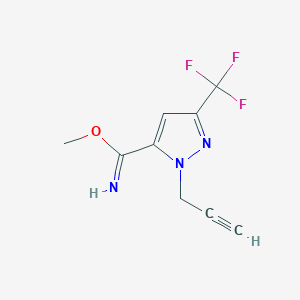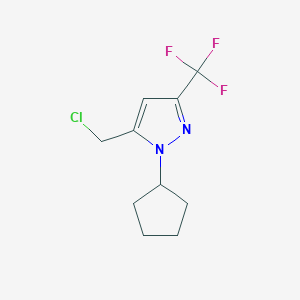
5-(chloromethyl)-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
“5-(chloromethyl)-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a trifluoromethyl group (-CF3), a chloromethyl group (-CH2Cl), and a cyclopentyl group (C5H9). The trifluoromethyl group is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached trifluoromethyl, chloromethyl, and cyclopentyl groups. The trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl, chloromethyl, and cyclopentyl groups. The trifluoromethyl group is known to undergo various reactions, including radical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could impart unique properties due to the high electronegativity of fluorine .
Scientific Research Applications
Synthesis and Functionalization
5-(chloromethyl)-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole is involved in the synthesis of pyrazoles with functionalized side chains. These pyrazoles are synthesized by coupling protected alkynols with acid chlorides, forming alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus. This synthesis is notable for its efficiency and versatility in producing polyfunctional pyrazoles (Grotjahn et al., 2002).
Precursor in Ligand Synthesis
The compound acts as a precursor in the synthesis of derivatives with side chains LCH(2)- and LCH(2)CH(2)- at C3, which are used as ligands. These ligands are significant because they allow a ring nitrogen, not bound to the metal, to be available for hydrogen bonding, depending on the steric environment created by substituents at C5 (Grotjahn et al., 2002).
Antioxidant and Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit antioxidant and antimicrobial activities. A series of these derivatives have been synthesized and evaluated for their potential in inhibiting free radicals and exhibiting fungicidal activities against various pathogens (Bonacorso et al., 2015).
Microwave-Assisted Synthesis
The compound is also used in microwave-assisted synthesis methods. This technique is environmentally friendly and results in the efficient production of pyrazole derivatives. The use of microwave irradiation under solvent-free conditions has shown advantages over conventional methods in terms of yield and reaction time (Martins et al., 2006).
Antimycobacterial Activity
Certain derivatives of this compound have been synthesized and tested for their antimycobacterial activity. They have shown efficacy against Mycobacterium tuberculosis, including INH-resistant strains, indicating their potential in treating tuberculosis (Almeida da Silva et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(chloromethyl)-1-cyclopentyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2/c11-6-8-5-9(10(12,13)14)15-16(8)7-3-1-2-4-7/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAFFJOWCJKKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


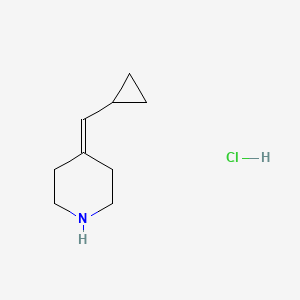
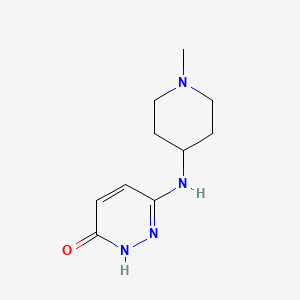
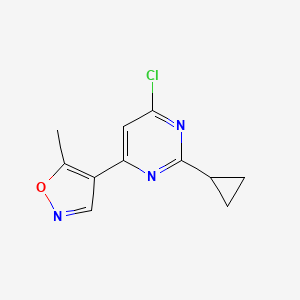
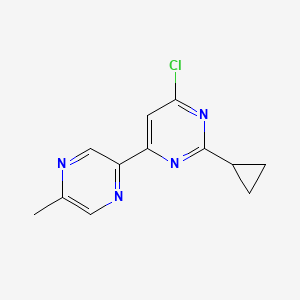



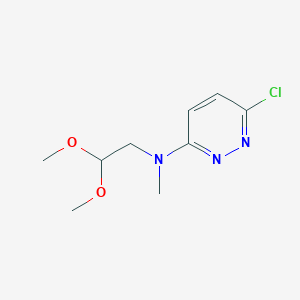



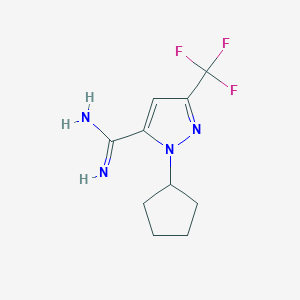
![N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1480733.png)
